
Nampamp-ile-hse lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 731734 is an inhibitor of farnesyltransferase; a prodrug of L 731735.
Applications De Recherche Scientifique
Quorum Sensing in Bacterial Pathogens
Nampamp-ile-hse lactone, more commonly known as N-acylhomoserine lactone (AHL), plays a significant role in quorum sensing among gram-negative bacteria, impacting the regulation of genes associated with virulence. This phenomenon involves the density-dependent control of these genes, crucial for bacterial communication and pathogenicity. For instance, in Pseudomonas aeruginosa and Yersinia pseudotuberculosis, AHLs accumulate to threshold concentrations, activating target genes related to virulence (Yates et al., 2002).
Interaction with Plant Cells
AHLs can also influence the behavior of plant cells, with studies showing that certain AHLs, like N-butyryl-homoserine lactone, induce intracellular calcium elevation in Arabidopsis root cells. This demonstrates a cross-kingdom interaction where bacterial quorum-sensing molecules elicit responses in plants, potentially influencing plant defense mechanisms (Song et al., 2011).
Metabolism by Other Bacterial Species
Certain bacterial species, such as Variovorax paradoxus, have the capability to degrade and grow on AHLs, utilizing them as energy and nitrogen sources. This reflects the complex ecological interactions in microbial communities and the potential for AHLs to be metabolically processed in various environmental contexts (Leadbetter & Greenberg, 2000).
Therapeutic Potential in Cancer Treatment
Sesquiterpene lactones, a class of compounds structurally similar to nampamp-ile-hse lactone, have shown potential in cancer treatment. Their specific chemical properties, such as alkylating center reactivity and molecular geometry, make them selective toward tumor and cancer stem cells, influencing specific signaling pathways and showing promise in clinical trials (Ghantous et al., 2010).
Anti-Inflammatory Applications
Sesquiterpene lactones from various plants have been identified as potential natural anti-inflammatory agents. Their ability to reduce cytokine levels suggests a promising avenue for developing novel treatments for inflammatory conditions (Wang et al., 2017).
Impact on Cell-to-Cell Communication in Bacteria
AHLs are central to quorum sensing in bacterial communities, regulating a diverse range of physiological processes from bioluminescence to motility. Understanding AHL-mediated quorum sensing is crucial for grasping the complexities of microbial community behavior and intercellular signaling mechanisms (Fuqua et al., 2001).
Propriétés
Numéro CAS |
149786-89-0 |
|---|---|
Nom du produit |
Nampamp-ile-hse lactone |
Formule moléculaire |
C19H38N4O3S |
Poids moléculaire |
402.59 |
Nom IUPAC |
2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(2-oxooxolan-3-yl)pentanamide |
InChI |
InChI=1S/C19H38N4O3S/c1-5-12(3)16(21-9-14(20)11-27)10-22-17(13(4)6-2)18(24)23-15-7-8-26-19(15)25/h12-17,21-22,27H,5-11,20H2,1-4H3,(H,23,24) |
Clé InChI |
SSUQYMRCKYEGEO-DETBXZTBSA-N |
SMILES |
CCC(C)C(CNC(C(C)CC)C(=O)NC1CCOC1=O)NCC(CS)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L 731734; L-731734; L731734; L-731,734; L731,734; L 731,734; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



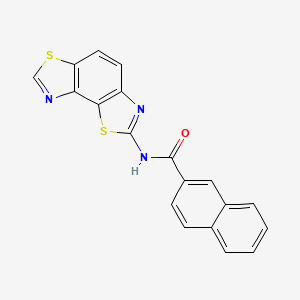
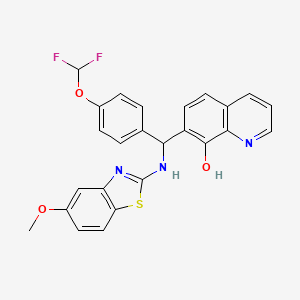
![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)
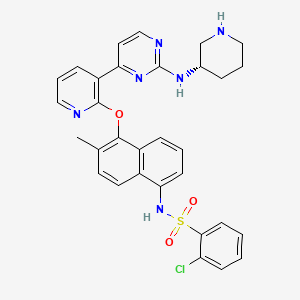
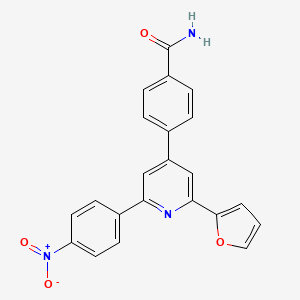
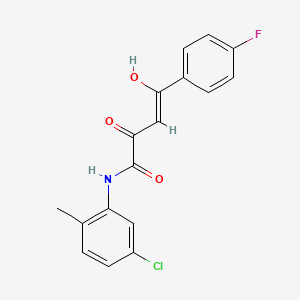
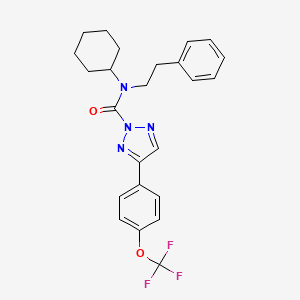


![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)
![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)
![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)